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molecular formula C11H13NO B8623180 1-(1-Methyl-1H-indol-4-yl)-ethanol

1-(1-Methyl-1H-indol-4-yl)-ethanol

Cat. No. B8623180
M. Wt: 175.23 g/mol
InChI Key: BMBXRSOMVWQNTK-UHFFFAOYSA-N
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Patent
US07196102B2

Procedure details

The title compound was prepared by the same procedure for 1-quinolin-4-yl-ethanol from 1-methyl-1H-indole-4-carbaldehyde (2.8 g, 17.6 mmol), 3 M methyl magnesium iodide solution in diethyl ether (10 mL, 30 mmol, Aldrich) and anhydrous tetrahydrofuran (20 mL). The crude title compound obtained in form as yellow oil in 97% yield (3.0 g, 17.1 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH:11](O)C)=C[CH:2]=1.CN1C2C=CC=[C:19]([CH:24]=[O:25])C=2C=C1.C[Mg]I.C(OCC)C>O1CCCC1>[CH3:2][N:1]1[C:10]2[C:5](=[C:6]([CH:24]([OH:25])[CH3:19])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C(C)O
Name
Quantity
2.8 g
Type
reactant
Smiles
CN1C=CC=2C(=CC=CC12)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=C(C=CC=C12)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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